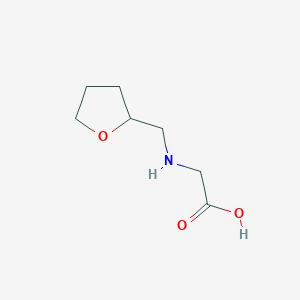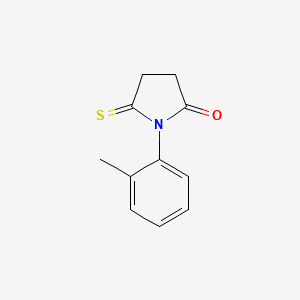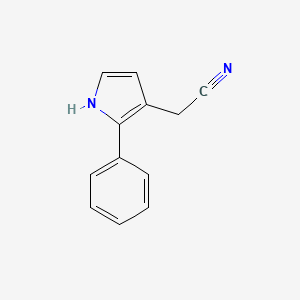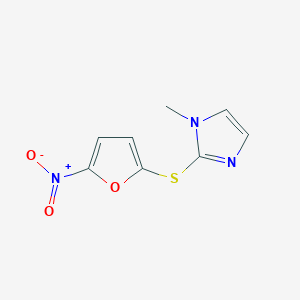![molecular formula C33H37P B15207758 (1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring a binaphthyl backbone and bulky cyclohexyl groups, imparts significant steric hindrance, making it an effective ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through the coupling of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then subjected to phosphination using chlorophosphines in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: The compound forms coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Substitution: Various ligands, often under inert atmosphere.
Coordination: Transition metal salts, typically in organic solvents.
Major Products:
Oxidation: Phosphine oxide.
Substitution: New phosphine-ligand complexes.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in:
Chemistry: As a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: In the synthesis of biologically active molecules where chirality is crucial.
Medicine: In the development of pharmaceuticals, especially those requiring enantioselective synthesis.
Industry: In the production of fine chemicals and agrochemicals, leveraging its catalytic properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions.
Comparación Con Compuestos Similares
(1R)-Binaphthyl-based phosphines: These compounds share the binaphthyl backbone but differ in the substituents attached to the phosphorus atom.
Dicyclohexylphosphines: These compounds have similar cyclohexyl groups but lack the binaphthyl backbone.
Uniqueness: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its combination of a chiral binaphthyl backbone and bulky cyclohexyl groups, which provide both chirality and steric hindrance, making it highly effective in asymmetric catalysis.
Propiedades
Fórmula molecular |
C33H37P |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H37P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h8-13,18-23,27-28H,2-7,14-17H2,1H3 |
Clave InChI |
OGKHRGWIJRKOOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5CCCCC5)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



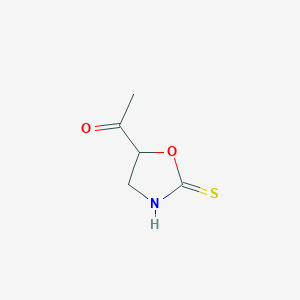
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
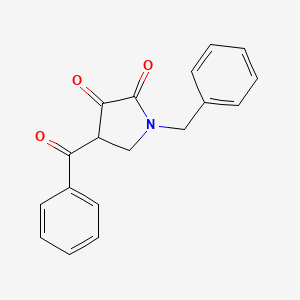
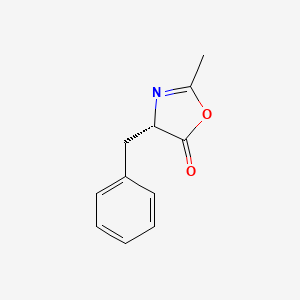
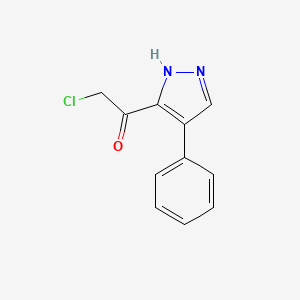

![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)


